4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2138287-73-5
VCID: VC7393079
InChI: InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-4-5-18(15,16)7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)C(=O)O
Molecular Formula: C10H17NO6S
Molecular Weight: 279.31

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid

CAS No.: 2138287-73-5

Cat. No.: VC7393079

Molecular Formula: C10H17NO6S

Molecular Weight: 279.31

* For research use only. Not for human or veterinary use.

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid - 2138287-73-5

Specification

CAS No. 2138287-73-5
Molecular Formula C10H17NO6S
Molecular Weight 279.31
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid
Standard InChI InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-4-5-18(15,16)7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key JSBDWNFERAZSIZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure is a six-membered thiomorpholine ring, where sulfur replaces one oxygen atom in the morpholine framework. The sulfur atom is further oxidized to a sulfone group (-SO₂-), rendering the ring rigid and electron-deficient. At position 4 of the ring, a Boc group [(tert-butoxy)carbonyl] is attached, while position 2 hosts a carboxylic acid (-COOH) moiety. The Boc group acts as a protective shield for the amine group during synthetic processes, enabling selective reactions at other sites.

The IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid, reflects its substituents and oxidation state. The thiomorpholine ring adopts a chair conformation, with the sulfone group introducing planarity and stabilizing the structure through resonance.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₇NO₆S
Molecular Weight279.31 g/mol
CAS Number2138287-73-5
SolubilityPolar aprotic solvents (DMF, DMSO)
StabilityStable under basic conditions; Boc group cleaved by acids

The carboxylic acid group confers moderate polarity, enhancing solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc group’s tert-butyl moiety imparts steric bulk, reducing reactivity at the protected amine site.

Synthesis and Reaction Pathways

Key Reaction Considerations

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), regenerating the amine without affecting the sulfone or carboxylic acid.

  • Coupling Reactions: The carboxylic acid participates in amide bond formation via activation with carbodiimides (e.g., DCC), enabling peptide synthesis.

Applications in Organic and Pharmaceutical Chemistry

Pharmaceutical Intermediates

The compound’s dual functionality (Boc-protected amine and carboxylic acid) makes it valuable for constructing protease inhibitors and kinase modulators. For example, its thiomorpholine sulfone moiety mimics transition states in enzymatic reactions, enhancing drug-target binding.

Peptide Synthesis

As a conformationally constrained amino acid analog, it introduces rigidity into peptide chains, improving metabolic stability. The sulfone group’s electron-withdrawing nature further modulates peptide solubility and bioavailability.

Material Science

The compound’s sulfur content and aromaticity suggest potential in polymer chemistry, where sulfone groups enhance thermal stability and oxidative resistance.

Related Compounds and Structural Analogs

Compound NameCAS NumberKey Structural Differences
2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶-thiomorpholin-2-yl}acetic acid1783603-67-7Acetic acid side chain at position 2
2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1λ⁶-thiomorpholin-3-yl}acetic acid1542480-23-8Acetic acid side chain at position 3

These analogs demonstrate how positional isomerism influences reactivity and application. For instance, the acetic acid derivatives serve as linkers in bioconjugation, leveraging their carboxyl groups for covalent attachment.

Future Research Directions

Mechanistic Studies

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral thiomorpholine derivatives.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and optimize reaction conditions.

Biological Evaluation

  • Anticancer Activity: Screening against kinase targets (e.g., EGFR, VEGFR) to assess therapeutic potential.

  • Antimicrobial Peptides: Incorporating the compound into peptidomimetics to combat antibiotic-resistant pathogens.

Process Optimization

  • Green Chemistry: Replacing toxic oxidants (e.g., ozone) with enzymatic or photocatalytic systems for sulfone formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator